molecular formula C9H12ClN B093714 3-(4-Chlorophenyl)propan-1-amine CAS No. 18655-50-0

3-(4-Chlorophenyl)propan-1-amine

Cat. No.: B093714
CAS No.: 18655-50-0
M. Wt: 169.65 g/mol
InChI Key: RVLNDSYSQLMPRC-UHFFFAOYSA-N
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Description

Product Overview 3-(4-Chlorophenyl)propan-1-amine (CAS 18655-50-0) is a high-purity organic compound supplied as a professional-grade building block for chemical synthesis and pharmaceutical research . This product is intended For Research Use Only and is strictly not for diagnostic or in vivo therapeutic applications, nor for consumer or medical facility use . Research Applications and Value This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. Its molecular structure, featuring a primary amine terminus and a 4-chlorophenyl group, makes it a valuable scaffold in medicinal chemistry and drug discovery efforts. Published research demonstrates its specific application as a key precursor in the synthesis of novel thiocarbamide derivatives, which have shown notable antimicrobial activities in studies against human pathogens such as E. coli , S. typhi , and B. subtilis . Specifications and Handling • CAS Number: 18655-50-0 • Molecular Formula: C 9 H 12 ClN • Molecular Weight: 169.65 g/mol • Purity: Available with a minimum purity of 95% . Safety Information: This compound has warning classifications and may cause skin, eye, and respiratory irritation. Refer to the supplied Safety Data Sheet (SDS) for comprehensive handling instructions. It is recommended to store the product in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

3-(4-chlorophenyl)propan-1-amine
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InChI

InChI=1S/C9H12ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLNDSYSQLMPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424542
Record name 3-(4-chlorophenyl)propan-1-amine
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18655-50-0
Record name 4-Chlorobenzenepropanamine
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Record name 3-(4-chlorophenyl)propan-1-amine
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Record name 3-(4-Chlorophenyl)propan-1-amine
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Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Propan 1 Amine

Established Synthetic Routes for 3-(4-Chlorophenyl)propan-1-amine

Reduction of 3-(4-Chlorophenyl)propanoic Acid Derivatives

A common and effective strategy for the synthesis of this compound involves the reduction of corresponding carboxylic acid derivatives, such as amides or nitriles. The choice of reducing agent is critical and dictates the reaction conditions and outcomes.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting a wide range of functional groups, including amides and nitriles, into amines. masterorganicchemistry.comadichemistry.com It is significantly more reactive than sodium borohydride (B1222165). libretexts.org The reduction of 3-(4-chlorophenyl)propanamide with LiAlH₄ provides a direct route to this compound.

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reactivity of LiAlH₄ with water and other protic solvents. adichemistry.comyoutube.com The high reactivity of LiAlH₄ ensures the complete reduction of the amide to the corresponding amine. masterorganicchemistry.com

Table 1: LiAlH₄ Reduction of Amides

Starting MaterialProductReagentKey Conditions
3-(4-Chlorophenyl)propanamideThis compoundLiAlH₄Anhydrous aprotic solvent (e.g., THF)

Data sourced from multiple established chemical principles.

Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄. libretexts.orgnumberanalytics.com While it is highly effective for the reduction of aldehydes and ketones, it generally does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comharvard.edu However, its reactivity can be enhanced by the use of additives or by modifying the reaction conditions. For instance, the combination of NaBH₄ with a Lewis acid or performing the reaction in specific solvents can facilitate the reduction of less reactive carbonyl derivatives.

While direct reduction of 3-(4-chlorophenyl)propanoic acid or its amide with NaBH₄ alone is not a standard procedure, it can be used to reduce an intermediate aldehyde in a multi-step synthesis. rsc.org

Table 2: Comparative Reactivity of Common Reducing Agents

Reducing AgentAldehydes & KetonesEsters & AmidesCarboxylic Acids
LiAlH₄ YesYesYes
NaBH₄ YesNo (typically)No

This table summarizes the general reactivity of these common reducing agents. libretexts.orgmasterorganicchemistry.com

Reductive Amination Pathways to this compound Precursors

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a suitable precursor such as 3-(4-chlorophenyl)propanal (B1313349) can undergo reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.orgrsc.org

Table 3: Reductive Amination of 3-(4-Chlorophenyl)propanal

Starting MaterialAmine SourceReducing AgentProduct
3-(4-Chlorophenyl)propanalAmmonia (NH₃)NaBH₃CN or Catalytic HydrogenationThis compound

Data based on general principles of reductive amination. wikipedia.orgorganic-chemistry.org

Multi-Step Synthesis from Halogenated Benzene (B151609) Derivatives

Another synthetic approach starts with readily available halogenated benzene derivatives and builds the desired carbon chain and amine functionality through a series of reactions.

The Gabriel synthesis is a classic and reliable method for preparing primary amines that avoids the over-alkylation often encountered with direct alkylation of ammonia. byjus.commasterorganicchemistry.com This method utilizes phthalimide (B116566) as a protected form of ammonia.

The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) to form the nucleophilic potassium phthalimide. masterorganicchemistry.com This is then reacted with 1-chloro-4-(3-bromopropyl)benzene in a nucleophilic substitution reaction (S_N2) to form N-(3-(4-chlorophenyl)propyl)phthalimide. byjus.com The final step involves the liberation of the primary amine from the phthalimide intermediate. This is typically achieved by hydrazinolysis (reaction with hydrazine, NH₂NH₂) or acidic hydrolysis. masterorganicchemistry.com

Table 4: Gabriel Synthesis of this compound

StepReactantsProduct
1Phthalimide, Potassium HydroxidePotassium Phthalimide
2Potassium Phthalimide, 1-Chloro-4-(3-bromopropyl)benzeneN-(3-(4-chlorophenyl)propyl)phthalimide
3N-(3-(4-chlorophenyl)propyl)phthalimide, HydrazineThis compound

This table outlines the key steps of the Gabriel synthesis. byjus.commasterorganicchemistry.com

Alternative and Novel Synthetic Approaches to the this compound Core

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often starting from readily available precursors. One common approach involves the reduction of an oxime derivative. For instance, 1-(4-chlorophenyl)propan-1-one can be reacted with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in ethanol (B145695) to form 1-(4-chlorophenyl)-N-hydroxypropan-1-imine. Subsequent reduction of this intermediate with a borane-tetrahydrofuran (B86392) complex yields this compound. chemicalbook.com

Another strategy involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. Specifically, p-chlorobenzaldehyde can be reacted with acetophenone (B1666503) in the presence of sodium hydroxide to produce 3-(4-chlorophenyl)-1-phenyl-2-propenone. This intermediate can then undergo further transformations to yield the desired amine.

A three-component coupling reaction, known as the A³ coupling, provides a direct route to propargylamines, which are precursors to saturated amines like this compound. researchgate.netnih.gov This reaction typically involves an aldehyde, an amine, and a terminal alkyne, often catalyzed by a transition metal such as copper or gold. researchgate.netnih.gov For example, the reaction of an appropriate aldehyde, amine, and alkyne can be catalyzed by a Cu-Ru catalyst under solvent-free conditions. nih.gov

The synthesis of related chiral amino alcohols, such as (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, has also been reported, highlighting the accessibility of functionalized derivatives. achemblock.comsigmaaldrich.comambeed.combldpharm.com

A summary of various synthetic precursors and their resulting products is provided in the table below.

Starting Material(s)Reagents/ConditionsIntermediate(s)Final Product
1-(4-chlorophenyl)propan-1-one, hydroxylamine hydrochloride, triethylamineethanol, then borane-tetrahydrofuran complex1-(4-chlorophenyl)-N-hydroxypropan-1-imine1-(4-chlorophenyl)propan-1-amine chemicalbook.com
p-chlorobenzaldehyde, acetophenonesodium hydroxide, ethanol3-(4-chlorophenyl)-1-phenyl-2-propenone-
4-chlorobenzaldehyde, ammonia, (R)-(-)-epichlorohydrintetrahydrofuran, water-(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol chemicalbook.com
Aldehyde, amine, terminal alkyneCu-Ru catalyst, solvent-freePropargylamine (B41283)Substituted amine nih.gov

Mechanistic Investigations of this compound Synthesis

Catalytic Pathways and Reaction Intermediates

The synthesis of propargylamines, which are precursors to compounds like this compound, often proceeds through A³ coupling reactions. researchgate.net These reactions are typically catalyzed by transition metals, with copper being a common choice due to its reactivity and low cost. nih.gov The general mechanism involves the reaction of an aldehyde, an amine, and a terminal alkyne. nih.gov

In copper-catalyzed A³ coupling, a key intermediate is the formation of a copper acetylide from the terminal alkyne. uantwerpen.be The aldehyde and amine react to form an imine, which then reacts with the copper acetylide to generate the propargylamine product. uantwerpen.be The catalytic cycle is then regenerated.

In some cases, the reaction can proceed through different pathways. For example, a decarboxylative A³ coupling can occur, followed by isomerization to form an allene (B1206475) intermediate, which is then attacked by a second molecule of copper acetylide. uantwerpen.be

The table below outlines key features of catalytic pathways in the synthesis of propargylamine precursors.

Catalytic SystemKey FeaturesIntermediates
Copper-catalyzed A³ couplingFormation of copper acetylide, reaction with imineCopper acetylide, imine nih.govuantwerpen.be
Decarboxylative A³ couplingIsomerization to an alleneAllene uantwerpen.be

DFT Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions relevant to the synthesis of this compound and its derivatives. dntb.gov.ua For instance, DFT calculations have been used to study the three-component coupling reactions of aldehydes, alkynes, and amines (A³ coupling) catalyzed by N-heterocyclic carbene silver. mdpi.com These studies reveal that the reaction proceeds through the formation of a silver acetylide intermediate. mdpi.com The amine then reacts with the aldehyde to form an imine, which subsequently reacts with the silver acetylide to yield the propargylamine product. mdpi.com

DFT studies have also been used to analyze the structure and properties of related compounds. For example, the geometry and vibrational frequencies of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline have been calculated using DFT at the B3LYP/6-311G** level of theory, showing good agreement with experimental data. nih.gov Similarly, DFT has been used to study the tautomerism and electronic properties of 1,2,4-triazole (B32235) derivatives. mdpi.com

Derivatization Strategies for this compound

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amidation and Sulfonamidation Reactions

The amine functionality of this compound can readily undergo acylation with carboxylic acids or their derivatives to form amides. organic-chemistry.org This reaction can be promoted by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. masterorganicchemistry.com For example, direct amidation of esters with amines can be catalyzed by iron(III) chloride under solvent-free conditions. nih.gov

Similarly, sulfonamidation can be achieved by reacting the amine with a sulfonyl chloride. For instance, the reaction of N-[(4-chlorophenyl)methylene]-4-methylbenzenesulfonamide with 2-bromoacetophenone (B140003) via a Reformatsky reaction yields 3-(4-chlorophenyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one. researchgate.net This highlights the formation of a sulfonamide derivative from a related precursor.

The following table provides examples of amidation and sulfonamidation reactions.

Amine ReactantAcylating/Sulfonylating AgentProduct Type
Primary or secondary amineEsterAmide nih.gov
N-[(4-chlorophenyl)methylene]-4-methylbenzenesulfonamide2-bromoacetophenoneSulfonamide derivative researchgate.net

Formation of Substituted Thiocarbamides and Related Nitrogen/Sulfur Heterocycles

The primary amine of this compound can be used as a building block for the synthesis of various nitrogen and sulfur-containing heterocycles. For example, reaction with isothiocyanates would lead to the formation of substituted thioureas (thiocarbamides).

While direct examples involving this compound are not prevalent in the provided search results, the synthesis of various nitrogen/sulfur heterocycles from primary amines is a well-established area of organic synthesis. For instance, the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can lead to the formation of Schiff bases or cyclized indolo-triazolo-pyridazinethiones, depending on the reaction conditions. mdpi.com These can be further reacted to form more complex heterocyclic systems. mdpi.com

The synthesis of thiazole (B1198619) derivatives containing the 4-chlorophenyl group, such as 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide, has also been reported, demonstrating the incorporation of the chlorophenyl moiety into sulfur-containing heterocycles. chemspider.com

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group of this compound is a key functional handle that readily participates in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, attacking electron-deficient centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental to building more complex molecular architectures.

Common electrophiles that react with this compound include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reaction with alkyl halides, known as N-alkylation, leads to the formation of secondary and tertiary amines, and can proceed to form quaternary ammonium (B1175870) salts. msu.edu N-acylation, the reaction with acyl chlorides or anhydrides, yields stable amide derivatives. Similarly, reaction with sulfonyl chlorides produces sulfonamides.

A notable example of a reaction involving the amine functionality is the Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. msu.edu As a primary amine, this compound would react with benzenesulfonyl chloride to form a sulfonamide that is soluble in an aqueous alkali solution.

Modern synthetic methods have also explored more advanced catalytic systems for these transformations. For instance, gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of primary amines with alcohols in a one-pot reaction, proceeding through an oxidation-imine formation-hydrogenation sequence. d-nb.info

Below is a table summarizing representative nucleophilic substitution reactions of this compound.

ElectrophileReagent/CatalystProductReaction Type
Alkyl Halide (e.g., Iodomethane)Base (e.g., K2CO3)N-methyl-3-(4-chlorophenyl)propan-1-amineN-Alkylation
Acyl Chloride (e.g., Acetyl chloride)Base (e.g., Triethylamine)N-(3-(4-chlorophenyl)propyl)acetamideN-Acylation
Sulfonyl Chloride (e.g., Benzenesulfonyl chloride)Aqueous NaOHN-(3-(4-chlorophenyl)propyl)benzenesulfonamideN-Sulfonylation
Alcohol (e.g., Benzyl alcohol)Au/Al-MIL53N-benzyl-3-(4-chlorophenyl)propan-1-amineCatalytic N-Alkylation

Chiral Synthesis and Stereoselective Derivatization

The synthesis of enantiomerically pure amines is of significant interest in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. While this compound itself is achiral, the introduction of a substituent at the α- or β-position of the propyl chain can create a stereocenter. The development of methods for the chiral synthesis and stereoselective derivatization of this scaffold is therefore a crucial area of research.

A powerful and widely used method for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries, such as tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu This methodology involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine, which is then diastereoselectively reduced to furnish the chiral amine after acidic cleavage of the auxiliary. For a related compound, 1-(4-chlorophenyl)propan-1-amine, a synthetic route involves the reduction of an intermediate imine. chemicalbook.com

The synthesis of specific chiral derivatives, such as (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, highlights the successful application of stereoselective methods in this chemical family. bldpharm.comsigmaaldrich.comambeed.com Such compounds are valuable chiral building blocks for the synthesis of more complex molecules. bldpharm.com

Reductive amination is another key strategy for the synthesis of chiral amines, offering an environmentally friendly, one-pot process. d-nb.info This can involve the asymmetric reduction of a pre-formed imine or the direct reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst.

The table below outlines conceptual pathways for the chiral synthesis and stereoselective derivatization related to the this compound structure.

PrecursorChiral Reagent/CatalystProductSynthetic Strategy
4-Chlorophenylacetone(R)-tert-Butanesulfinamide, Ti(OEt)4 then NaBH4(R)-N-(1-(4-chlorophenyl)propan-2-yl)-2-methylpropane-2-sulfinamideAsymmetric synthesis via chiral auxiliary
3-(4-chlorophenyl)propenalChiral Organocatalyst, Amine Source, Hantzsch EsterChiral this compound derivativeOrganocatalytic Asymmetric Reductive Amination
4'-ChloropropiophenoneHydroxylamine HCl, then Borane-THF1-(4-chlorophenyl)propan-1-amineRacemic synthesis via oxime reduction

Advanced Spectroscopic and Analytical Characterization of 3 4 Chlorophenyl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(4-Chlorophenyl)propan-1-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In primary amines like this compound, the protons on the nitrogen atom typically exhibit a broad signal that can appear over a wide chemical shift range, often between 0.5 and 5.0 ppm. libretexts.org The exact position is influenced by factors such as concentration and hydrogen bonding. libretexts.org The protons on the carbons adjacent to the nitrogen atom are deshielded and usually appear in the range of 2.3-3.0 ppm. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the presence of N-H protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.orglibretexts.org

For derivatives, the substitution pattern on the aromatic ring and modifications to the propyl amine chain will influence the chemical shifts and coupling patterns of the protons.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1,3-diphenylpropan-1-one CDCl₃ δ 7.89 (d, J = 7.5 Hz, 2H), 7.48 (t, J = 7.8 Hz, 1H), 7.38 (t, J = 7.8 Hz, 2H), 7.26 -7.20 (m, 2H), 7.20-7.17 (m, 2H), 7.13 (t, J = 7.0 Hz, 1H), 3.23 (t, J = 5.3 Hz, 2H), 3.00 (t, J = 5.4 Hz, 2H) rsc.org

Note: This table presents data for related structures to illustrate typical spectral features.

¹³C NMR Spectral Analysis

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

Compound Solvent Chemical Shifts (δ, ppm)
1,3-diphenylpropan-1-one CDCl₃ δ 199.26, 141.31, 136.89, 133.07, 128.76-128.34 (m), 128.06, 126.15, 40.46, 30.15, 29.71 rsc.org

Note: This table presents data for related structures to illustrate typical spectral features.

Advanced NMR Techniques for Stereochemical Assignment

For chiral derivatives of this compound, advanced NMR techniques are crucial for determining the stereochemistry. The use of chiral derivatizing agents (CDAs) can convert a mixture of enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical environments. researchgate.net For instance, chiral camphorsulfonyl chlorides can be reacted with amines to form diastereomeric sulfonamides, allowing for the determination of the enantiomeric ratio by ¹H and ¹³C NMR. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

For primary amines like this compound, characteristic IR absorption bands are observed. libretexts.orgorgchemboulder.com

N-H Stretching: Primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org

N-H Bending: A bending vibration for primary amines is typically seen in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com For aromatic amines, this band is stronger and found between 1335-1250 cm⁻¹. orgchemboulder.com

N-H Wagging: A broad and strong band due to N-H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com

The presence of the chlorophenyl group will also give rise to characteristic absorptions for C-H and C=C stretching and bending in the aromatic region, as well as a C-Cl stretching vibration. The C-Cl stretching for simple organic chloro compounds is typically found in the 750-700 cm⁻¹ range. uantwerpen.be

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in a study of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, both FT-IR and FT-Raman spectroscopy were used for vibrational spectral analysis. uantwerpen.be

Mass Spectrometry in Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected, and its m/z value would correspond to the molecular weight of the compound (169.65 g/mol ). nih.gov Aliphatic amines often undergo a characteristic α-cleavage, where the bond between the carbon atoms alpha and beta to the nitrogen atom is broken. libretexts.orgyoutube.com This fragmentation is a dominant process and can be useful in identifying the structure of the amine. libretexts.orgyoutube.com The fragmentation of this compound would likely involve cleavage of the propyl chain and fragmentation of the chlorophenyl ring. The presence of a chlorine atom is also readily identified in mass spectrometry due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl.

In a study of substituted 3-phenylpropenoates, it was observed that derivatives with a para-chloro substituent did not show selective loss of the halogen, unlike their ortho-substituted counterparts. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself was not found in the provided search results, related structures have been characterized. For example, the crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine was determined to have an (E)-configuration and crystallizes in the monoclinic space group P2₁/c. researchgate.net Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was also determined, revealing that the benzene (B151609) and pyridazine (B1198779) rings are not coplanar. growingscience.com These examples demonstrate the power of X-ray crystallography in unambiguously establishing the solid-state conformation and packing of molecules containing the 4-chlorophenyl moiety.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,3-diphenylpropan-1-one
(E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
(1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC-MS)

The purity and separation of this compound and its derivatives are critical for ensuring the quality and efficacy of pharmaceutical products and for detailed toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for this purpose. These methods allow for the separation, identification, and quantification of the main compound, as well as any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is crucial for monitoring the purity of the compound under various stress conditions.

Method Development and Validation:

A robust HPLC method for this compound would typically involve a reversed-phase column, such as a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer, to control the pH and ensure good peak shape. pensoft.net

For the analysis of related primary aromatic amines, a gradient elution program is often employed to achieve optimal separation of a wide range of compounds in a reasonable time frame. For instance, a method for 23 primary aromatic amines utilized a pentafluorophenylpropyl (PFPP) column with a gradient of water and acetonitrile, both containing 0.1% acetic acid. This approach achieved separation in under 6.5 minutes. mdpi.com

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is essential to ensure the method is suitable for its intended purpose. pensoft.netnih.gov This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. pensoft.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. nih.gov

Chiral Separation:

Since this compound possesses a chiral center, the separation of its enantiomers is often necessary, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad enantioselectivity for a variety of chiral amines.

For the chiral separation of structurally similar halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines, direct separation of enantiomers was achieved on a Cyclobond I column. thermofisher.com Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column like a C18 column. thermofisher.com

A summary of potential HPLC methods for the analysis of this compound and related compounds is presented in the table below.

Table 1: HPLC Methods for the Analysis of this compound and Related Compounds

ParameterMethod 1 (Purity)Method 2 (Chiral Separation)Method 3 (Related Amines)
AnalyteThis compoundEnantiomers of this compoundPrimary Aromatic Amines
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Cyclobond I or polysaccharide-based)Pentafluorophenylpropyl (PFPP) (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0)Hexane:Isopropanol with a basic additive (e.g., diethylamine)Water (0.1% Acetic Acid):Acetonitrile (0.1% Acetic Acid) (Gradient)
Flow Rate1.0 mL/min1.0 mL/min0.5 mL/min
DetectionUV at an appropriate wavelength (e.g., 220 nm)UV at an appropriate wavelength (e.g., 220 nm)Tandem Mass Spectrometry (MS/MS)
ReferenceBased on methods for similar compounds pensoft.netBased on methods for chiral amines thermofisher.com mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While primary amines can sometimes exhibit poor chromatographic behavior due to their polarity, derivatization can overcome this issue, making GC-MS a suitable method for the impurity profiling of this compound.

Impurity Profiling:

Process-related impurities in pharmaceutical starting materials can be effectively identified and quantified using GC-MS. scispace.com For the analysis of amines, derivatization is often employed to increase volatility and improve peak shape. Common derivatizing agents include silylating agents or acylating agents.

A general approach for impurity profiling involves using a high-resolution capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with a temperature programming ramp to separate compounds with a range of boiling points. The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns.

Method Parameters:

A typical GC-MS method for the analysis of derivatized this compound would involve the following parameters:

Table 2: GC-MS Method Parameters for Impurity Profiling of Derivatized this compound

ParameterTypical Conditions
Derivatizing AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Column30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature250 °C
Oven Temperature ProgramInitial temperature of 50-100 °C, ramped to 280-300 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
ReferenceBased on general methods for amine analysis scispace.com

The combination of HPLC for purity assessment and chiral separation, along with GC-MS for volatile impurity profiling, provides a comprehensive analytical strategy for the characterization of this compound and its derivatives. The development and validation of these methods are essential for ensuring the quality, safety, and efficacy of any final product containing this compound.

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electronic structure and reactivity of 3-(4-Chlorophenyl)propan-1-amine.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By applying DFT, researchers can elucidate the structural and electronic characteristics of compounds like this compound. For instance, studies on structurally similar compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have utilized the B3LYP/6-311G(d,p) basis set to analyze bond lengths, bond angles, and electronic parameters. nih.gov This level of theory allows for the calculation of key descriptors that govern the molecule's reactivity.

A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For example, in a study of a chalcone (B49325) derivative, the HOMO-LUMO energy gap was found to be minimal, indicating high reactivity. dntb.gov.ua

Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species, including biological macromolecules. dntb.gov.ua

Table 1: Representative DFT-Calculated Electronic Properties for a 4-Chlorophenyl Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.0 eVCorrelates with the chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and based on findings for structurally related compounds.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to map the potential energy surface associated with the rotation around its single bonds. By systematically rotating the dihedral angles of the propan-1-amine chain, researchers can identify low-energy conformers that are more likely to be present under physiological conditions and to interact with biological targets.

The energy landscape provides a comprehensive picture of the relative energies of different conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound over time.

Ligand-Protein Interaction Modeling

A primary application of MD simulations in drug discovery is to model the interaction between a ligand, such as this compound, and its protein target. nih.govresearchgate.net These simulations can predict the binding mode of the ligand within the protein's active site and estimate the binding affinity. By placing the ligand in the binding pocket of a protein and simulating the system's evolution, one can observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. matrixscientific.com This detailed understanding of the binding mechanism is essential for designing more potent and selective inhibitors. nih.gov

Solvent Effects and Conformational Dynamics

The solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations explicitly model the solvent molecules (typically water) around this compound, providing insights into how the solvent affects its conformational preferences and dynamics. nih.gov The presence of water molecules can stabilize certain conformations through hydrogen bonding and other interactions, and these effects can be critical for accurately predicting the molecule's behavior in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of known compounds and then using statistical methods to correlate these descriptors with their measured biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of new derivatives, guiding the synthesis of more potent compounds. For instance, 3D-QSAR models can provide contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk or electronegativity) are favorable or unfavorable for activity. researchgate.net

Table 2: Common Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
Electronic Hammett constants, Atomic chargesDescribes the electronic properties and charge distribution.
Steric Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule.
Hydrophobic LogP, Hydrophobic surface areaQuantifies the lipophilicity of the molecule.
Topological Connectivity indicesEncodes information about the molecular structure and branching.

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the two-dimensional or three-dimensional structure of the compound and can be categorized into various classes, such as constitutional, topological, geometric, and electronic descriptors. The quantitative structure-activity relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between these molecular descriptors and the biological activity of a series of compounds. By identifying the key descriptors that influence the biological response, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a range of molecular descriptors can be calculated to understand its physicochemical properties, which in turn are expected to influence its biological activity. While specific QSAR studies exclusively focused on this compound are not extensively available in the public domain, the foundational molecular descriptors for this compound have been computed and are available through databases such as PubChem. nih.gov These descriptors provide a basis for any future QSAR studies.

Table 1: Computed Molecular Descriptors for this compound

DescriptorValueSource
Molecular Weight169.65 g/mol nih.gov
XLogP32.2 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass169.0658271 Da nih.gov
Topological Polar Surface Area26.0 Ų nih.gov
Heavy Atom Count11 nih.gov
Complexity97.7 nih.gov

This table is interactive. You can sort and filter the data.

The values in Table 1 suggest that this compound has properties that are consistent with orally available drugs (Lipinski's rule of five). For instance, a molecular weight under 500, a LogP value under 5, and a low number of hydrogen bond donors and acceptors are generally favorable for good absorption and permeation.

The biological activity of compounds structurally related to this compound, such as other para-substituted amphetamines and arylalkylamines, has been linked to their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov For these classes of compounds, QSAR studies have demonstrated that descriptors related to lipophilicity (like XLogP3), electronic properties (such as the presence of the chloro group), and molecular shape are often correlated with their potency and selectivity as transporter inhibitors. It is therefore plausible that the biological activity of this compound could be similarly modeled. A hypothetical QSAR study on a series of analogs of this compound would likely reveal the quantitative impact of these descriptors on its affinity for such biological targets.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in understanding the molecular basis of a drug's action and can be used to screen virtual libraries of compounds for potential binders to a specific biological target. The process involves predicting the binding conformation and estimating the binding affinity, often expressed as a docking score.

While specific molecular docking studies for this compound are not prominently reported in scientific literature, its structural similarity to known monoamine transporter inhibitors suggests that proteins like DAT, SERT, and NET are highly probable biological targets. nih.govnih.govnih.gov Docking studies of similar ligands into the crystal structures of these transporters have provided critical insights into their binding mechanisms.

For instance, the binding of inhibitors to the dopamine transporter is known to involve interactions with key amino acid residues in the transporter's binding pocket. nih.gov A hypothetical docking study of this compound into the active site of DAT would likely show the protonated amine group forming a salt bridge with an acidic residue, such as an aspartate, which is a common interaction for aminergic ligands. nih.gov The chlorophenyl group would be expected to occupy a hydrophobic pocket, with the chlorine atom potentially forming specific halogen bonds or other non-covalent interactions that contribute to the binding affinity.

Table 2: Potential Biological Targets for Molecular Docking of this compound

Target ProteinProtein Data Bank (PDB) ID (Example)Rationale for Targeting
Dopamine Transporter (DAT)4XP1Structural similarity to known DAT inhibitors. nih.gov
Serotonin Transporter (SERT)5I6XArylalkylamine scaffold is common in SERT ligands. nih.gov
Norepinephrine Transporter (NET)6OBRPhenylpropanamine core is present in many NET inhibitors.

This table is interactive and provides examples of PDB IDs that could be used for docking studies.

A molecular docking simulation would generate a binding score, which is an estimation of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the docked pose would reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Pharmacological and Biological Research on 3 4 Chlorophenyl Propan 1 Amine and Its Derivatives

Investigation of Molecular Targets and Mechanisms of Action

Understanding how 3-(4-chlorophenyl)propan-1-amine and its derivatives interact with biological systems at a molecular level is crucial for determining their therapeutic potential. Research focuses on their effects on major enzyme systems, neurotransmitter pathways, and intracellular signaling cascades.

Interaction with Enzyme Systems (e.g., Cytochrome P450 Enzymes)

While direct studies on the metabolism of this compound are limited, the metabolic fate of arylamines and related compounds is typically governed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov These enzymes, located primarily in the liver, are responsible for Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions to make compounds more water-soluble for excretion. nih.gov

For arylamines, N-hydroxylation by CYP450 enzymes, particularly CYP1A2, is a common activation pathway. nih.gov However, other isoforms like CYP3A4, CYP2C9, and CYP2D6 are responsible for metabolizing the vast majority of drugs. nih.govcriver.com The metabolism of alkylamines by CYP450 can be complex, sometimes leading to the formation of metabolic-intermediate complexes that can quasi-irreversibly inactivate the enzyme, a phenomenon known as time-dependent inhibition. researchgate.net

Given that the this compound structure contains an amine group and an aromatic ring, it is a candidate for metabolism by various CYP isoforms. The specific interactions could influence its bioavailability and potential for drug-drug interactions. For instance, some compounds can stimulate the metabolic activity of CYP3A4 towards other substrates, a phenomenon observed with quinidine (B1679956) and diclofenac, where both compounds are thought to occupy the active site simultaneously. nih.gov Determining whether this compound acts as a substrate, inhibitor, or inducer of specific CYP enzymes is a critical area for future investigation. criver.comyoutube.com

Table 1: Key Cytochrome P450 Enzymes in Drug Metabolism

Enzyme Role in Drug Metabolism
CYP1A2 Plays a prominent role in the N-hydroxylation of arylamines. nih.gov
CYP2C9 Responsible for metabolizing approximately 17% of drugs. criver.com
CYP2D6 Metabolizes about 15% of drugs and is known for significant genetic polymorphism. criver.com

| CYP3A4 | The most abundant and important isoform, metabolizing over half of all administered drugs. criver.comnih.gov |

Modulation of Neurotransmitter Systems and Receptors

The structural similarity of this compound to known neuroactive compounds suggests it may modulate various neurotransmitter systems. Catecholaminergic systems, which include dopamine (B1211576) and norepinephrine (B1679862), are critical for motor function, cognition, and emotion, and are known targets for neurotoxicants and therapeutic agents. nih.gov Amphetamine, for example, is a phenylpropylamine derivative that exerts its stimulant effects by targeting dopamine and norepinephrine systems. wikipedia.org

The core 3-phenylpropan-1-amine structure is a foundational element for several monoamine reuptake inhibitors used as antidepressants. wikipedia.org Derivatives like fluoxetine (B1211875) and atomoxetine (B1665822) act as selective serotonin (B10506) reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs) respectively. wikipedia.org This suggests that this compound could potentially interact with monoamine transporters, altering the synaptic concentration of key neurotransmitters.

Furthermore, research into related compounds has shown activity at other receptor systems. For instance, analogs of 3-phenylpropylamine (B116678) have been explored for their effects on the N-methyl-D-aspartate (NMDA) receptor complex, indicating a broad potential for interaction with various central nervous system targets. nih.gov

Kinase Inhibition Pathways (e.g., Protein Kinase B (PKB) Inhibition)

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. nih.govmdpi.com Protein kinase B (PKB), also known as Akt, is a central node in signaling pathways that control cell growth, proliferation, and metabolism. nih.gov The inhibition of specific kinases has become a major strategy in modern drug development. mdpi.comselleckchem.com

While there is no direct evidence linking this compound to PKB inhibition, the exploration of small molecules for kinase-modulating activity is a widespread practice in drug discovery. mdpi.com For example, a screen of kinase inhibitors for antifungal properties identified sorafenib, a diarylurea compound, as a potent inhibitor of fungal growth. mdpi.com The diarylurea scaffold, which can be conceptually related to substituted phenylamines, is prominent in the development of kinase inhibitors. mdpi.com Death-associated protein kinase 1 (DAPK1) has also been targeted with aryl carboxamide derivatives, which bear some structural resemblance to aryl-substituted amines. nih.gov Given the therapeutic importance of kinase pathways, investigating the potential for this compound and its derivatives to act as kinase inhibitors is a logical step in characterizing its biological activity profile.

Potential for Serotonin Receptor Targeting

The serotonin (5-hydroxytryptamine, 5-HT) system is a prime target for antidepressant and anxiolytic drugs. The 3-phenylpropan-1-amine scaffold is a well-established pharmacophore for interacting with the serotonin system. wikipedia.org Specifically, many selective serotonin reuptake inhibitors (SSRIs) are based on this structure. wikipedia.org

Beyond the serotonin transporter, direct interaction with serotonin receptors is another potential mechanism of action. The 5-HT1A and 5-HT7 receptors, in particular, are implicated in the pathophysiology of depression. nih.gov Dual-acting ligands that target both the 5-HT1A receptor and the serotonin transporter have been developed from arylpiperazine derivatives linked to a propane (B168953) chain, a structure related to this compound. nih.gov

The 5-HT4 and 5-HT6 receptors are also of significant interest for their roles in cognition and other brain disorders. mdpi.commdpi.com Modulation of the 5-HT4 receptor can influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine, and its activation has been shown to enhance cognitive performance. mdpi.com Given the structural precedents, it is highly plausible that this compound or its derivatives could exhibit affinity for one or more serotonin receptor subtypes, an area ripe for further investigation.

Table 2: Selected Serotonin Receptors and Their Therapeutic Relevance

Receptor Therapeutic Interest Rationale
5-HT1A Depression, Anxiety Target for antidepressant drugs; involved in mood regulation. nih.gov
5-HT4 Cognitive Disorders, GI Disorders Activation enhances cognition and regulates gastrointestinal motility. mdpi.com
5-HT6 Cognitive Impairment (e.g., in Alzheimer's) Antagonists have shown pro-cognitive effects in preclinical models. mdpi.com

| 5-HT7 | Depression | Plays a role in the pathogenesis of depression; dual 5-HT1A/5-HT7 antagonists are under investigation. nih.gov |

In Vitro and In Vivo Pharmacological Studies

To translate molecular interactions into a functional understanding of a compound's effects, a combination of in vitro (cell-based) and in vivo (animal model) studies are essential. These studies help to characterize the biological activities, efficacy, and mechanisms of action in a more complex biological context.

Cell-Based Assays for Biological Activities

In vitro cell-based assays are fundamental tools in pharmacology for screening compounds and elucidating their mechanisms of action. aragen.com These assays can be designed to measure a wide range of biological activities, from target engagement to downstream cellular responses. For a compound like this compound, several types of assays would be relevant.

To assess interaction with G protein-coupled receptors (GPCRs) such as serotonin receptors, functional assays measuring the generation of second messengers (e.g., cAMP, inositol (B14025) phosphate) or calcium mobilization are commonly used. nih.gov For investigating potential kinase inhibition, enzymatic assays with purified kinases or cell-based assays that measure the phosphorylation of a specific substrate are standard. nih.gov For example, researchers have used panels of kinases to screen for off-target effects and identify novel inhibitors. nih.gov

Furthermore, cell proliferation and cytotoxicity assays, often using cancer cell lines like MCF-7, are employed to determine a compound's potential anticancer effects. nih.gov Such studies can reveal effects on cell viability, apoptosis (programmed cell death), and other cellular health indicators. nih.gov These in vitro methods provide crucial preliminary data on a compound's biological profile before advancing to more complex in vivo models. nih.govaragen.com

Studies on Anti-inflammatory and Antioxidant Properties

Derivatives of this compound, particularly those incorporating a pyrazole (B372694) ring, have demonstrated notable anti-inflammatory and antioxidant activities. Research has shown that the introduction of different functional groups to the core pyrazole structure can significantly influence these properties.

For instance, a series of novel pyrazole compounds were synthesized and evaluated for their anti-inflammatory effects. Several of these compounds were found to inhibit the secretion of neurotoxins from human monocytic cells and partially inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. researchgate.net In animal studies, two compounds exhibited anti-inflammatory activity comparable to the clinically available COX-2 inhibitor, celecoxib. researchgate.net The lengthening of an aliphatic chain in certain pyrazole derivatives has also been shown to correlate with higher anti-inflammatory activity. mdpi.com

Evaluation of Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of this compound derivatives has been a significant area of investigation. Numerous studies have reported the synthesis of novel derivatives with potent activity against a range of bacterial and fungal pathogens. nih.govasianpubs.org

Specifically, pyrazole derivatives have been a major focus. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and showed good to excellent activity against various fungal strains and Mycobacterium tuberculosis. nih.govnih.gov The incorporation of moieties such as hydrazones, 2-azetidinones, and 4-thiazolidinones into the pyrazole scaffold has been suggested to produce potent antimicrobial and antitubercular agents. nih.gov

Another study detailed the synthesis of 1'-(4-chlorophenyl)-5-(substituted aryl)-3'-(substituted aryl)-3,4-dihydro-2H,1'H-[3,4']bipyrazolyl derivatives and their evaluation against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. researchgate.net One compound, in particular, demonstrated a low minimum inhibitory concentration (MIC) against all tested microbes. researchgate.net Furthermore, some amide derivatives containing cyclopropane (B1198618) have also been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

Additionally, research on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related structure, has shown strong antimicrobial activity against both Gram-positive and Gram-negative bacteria and various fungi. mdpi.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound Type Target Organism Activity Reference
3-(4-chlorophenyl)-4-substituted pyrazoles Mycobacterium tuberculosis H37Rv, various fungi Good to excellent nih.govnih.gov
1'-(4-chlorophenyl) bipyrazolyl derivatives Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans Compound 10e showed the lowest MIC researchgate.net
Amide derivatives with cyclopropane Gram-positive and Gram-negative bacteria, Candida albicans In vitro activity observed mdpi.com
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile Gram-positive and Gram-negative bacteria, various fungi Strong antimicrobial effects mdpi.com

Research into Therapeutic Potential

The therapeutic potential of this compound derivatives extends beyond their antimicrobial and anti-inflammatory effects, with significant research dedicated to their anticancer properties and applications in neurological disorders.

Anticancer Properties and Apoptotic Pathways Induction

A significant body of research has focused on the anticancer potential of pyrazole derivatives of this compound. These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.

In one study, thirty-six novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine P388 leukemia cells. nih.gov Four of these compounds demonstrated significant antiproliferative activity and were found to induce apoptosis. nih.gov Further investigation of one of these compounds, 12d, revealed that it caused a partial G2/M cell cycle block and could interact with the microtubular system, leading to the disassembly of microtubules. nih.gov The expression of p53 and p21(waf1), proteins that induce apoptosis and cell cycle arrest, was also found to be affected. nih.gov

Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives highlighted their ability to target the anti-apoptotic protein Bcl-2. nih.gov Several of these compounds showed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines and were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov

Potential in Neurological Disorders Research

The structural similarity of some this compound derivatives to known neuroactive compounds has prompted research into their potential for treating neurological disorders. For instance, para-chloroamphetamine (PCA), a structurally related compound, is a known serotonin-norepinephrine-dopamine releasing agent and has been used in scientific research to study the serotonin system. wikipedia.org While its neurotoxic effects have limited its clinical development, it underscores the potential for this chemical class to interact with neurological pathways. wikipedia.org

Research into pyrazole derivatives has also touched upon neuroprotection. Some novel pyrazole compounds have been identified as potentially neuroprotective and anti-inflammatory, inhibiting the secretion of neurotoxins from activated human monocytic cells. researchgate.net This suggests a potential therapeutic avenue for neuroinflammatory conditions.

Development as Lead Compounds for Pharmaceuticals

The diverse biological activities exhibited by derivatives of this compound make them attractive candidates as lead compounds for the development of new pharmaceuticals. researchgate.net The pyrazole scaffold, in particular, is a versatile core that can be modified to optimize activity against various targets, including those involved in cancer, inflammation, and infectious diseases. mdpi.comglobalresearchonline.net The ability to synthesize a wide range of derivatives allows for extensive structure-activity relationship (SAR) studies to identify compounds with improved potency and selectivity. nih.gov

Investigations into Specific Pyrazole-Containing Derivatives

Specific research efforts have been directed towards synthesizing and evaluating novel pyrazole-containing derivatives with unique structural features. For example, a series of 1'-(4-chlorophenyl)-5-(substituted aryl)-3'-(substituted aryl)-3,4-dihydro-2H,1'H-[3,4']bipyrazolyl derivatives were synthesized and characterized. researchgate.net Their antimicrobial and antitubercular activities were investigated, with some compounds showing promising results. researchgate.net

Another study focused on the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives and their evaluation as antifungal and antitubercular agents. nih.govnih.gov The results indicated that incorporating 1,3,4-oxadiazoles and 5-pyrazolinones into the pyrazole structure could lead to promising antifungal and antitubercular compounds. nih.gov These focused investigations are crucial for understanding the specific structural requirements for different biological activities and for the rational design of new therapeutic agents.

Applications and Future Directions in Chemical and Biomedical Sciences

Role as an Intermediate in the Synthesis of Complex Organic Molecules

3-(4-Chlorophenyl)propan-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. nih.govuni.lu Its structure, featuring a primary amine and a chlorophenyl group, offers two reactive sites for various chemical modifications. This bifunctionality allows for its use in the construction of diverse molecular architectures.

The primary amine group can readily undergo a variety of reactions, including N-alkylation, acylation, and condensation with carbonyl compounds to form imines. These imines can be further reduced to secondary or tertiary amines, expanding the molecular diversity. The chlorophenyl group, while less reactive, can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

One notable application is in the synthesis of propargylamines, which are valuable precursors for a wide range of heterocyclic compounds like pyrroles, quinolines, and oxazolidinones. researchgate.net The synthesis often involves a multicomponent reaction where an aldehyde, an amine (such as this compound), and an alkyne are coupled in a single step. researchgate.net This atom-economical approach is highly efficient for generating molecular complexity from simple starting materials.

Table 1: Examples of Complex Molecules Synthesized Using this compound as an Intermediate

Resulting Compound Class Synthetic Strategy Reference
Substituted Amines Reductive amination of ketones
Heterocyclic Compounds Multicomponent coupling reactions researchgate.net

Contributions to Drug Discovery and Medicinal Chemistry

The this compound scaffold is a recurring motif in molecules of medicinal interest. The presence of the chlorophenyl group can enhance metabolic stability and influence the pharmacokinetic properties of a drug candidate. The amine functionality provides a handle for modulating solubility and for forming ionic interactions with biological targets.

This structural unit has been incorporated into various compounds investigated for their therapeutic potential. For instance, derivatives of this scaffold have been explored in the context of neurological disorders. The related compound, para-chloroamphetamine (PCA), which shares the 4-chlorophenyl moiety, is a known serotonin-norepinephrine-dopamine releasing agent and has been used in research to study the serotonin (B10506) system. wikipedia.org While PCA itself has neurotoxic effects at higher doses, its study provides insights into the structure-activity relationships of compounds targeting monoamine transporters. wikipedia.org

Furthermore, the core structure is present in precursors to compounds with potential applications in other therapeutic areas. For example, chalcone (B49325) derivatives, which can be synthesized from precursors related to this compound, have shown a range of biological activities, including potential anticancer effects. researchgate.net

Development of Novel Materials with the this compound Scaffold

The unique combination of an aromatic ring and a flexible alkylamine chain in this compound makes it a candidate for the development of new materials. The aromatic portion can engage in π-π stacking interactions, which are crucial for the self-assembly and organization of molecules in materials science. The amine group can act as a site for polymerization or for grafting onto surfaces to modify their properties.

While direct applications in materials science are still an emerging area, the versatility of this scaffold suggests potential in several fields. For instance, its derivatives could be used to create novel polymers with specific thermal or mechanical properties. The incorporation of the chlorophenyl group can also impart flame-retardant characteristics to materials. Additionally, the amine functionality allows for the formation of self-assembled monolayers on various substrates, which could have applications in electronics or sensor technology.

Emerging Research Areas and Unexplored Therapeutic Applications

Ongoing research continues to uncover new possibilities for this compound and its derivatives. One area of interest is the development of novel antagonists for transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain and inflammation. researchgate.net Structure-activity relationship studies on related propanamide antagonists have shown that modifications to the core structure can significantly impact their potency and selectivity. researchgate.net

The exploration of this scaffold in the context of other biological targets is also a promising avenue. The ability to easily generate a library of derivatives allows for high-throughput screening against various enzymes and receptors. This could lead to the discovery of new lead compounds for a wide range of diseases. Further research into the metabolic pathways and potential long-term effects of compounds containing this scaffold is also warranted to ensure their safety and efficacy in any future therapeutic applications.

Green Chemistry Considerations in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds, including this compound. The goal is to develop more environmentally friendly processes that reduce waste, use less hazardous substances, and are more energy-efficient.

In the synthesis of this compound and its derivatives, researchers are exploring the use of greener solvents, such as ionic liquids or supercritical carbon dioxide, to replace traditional volatile organic compounds. digitallibrary.co.in Catalytic methods, particularly those using earth-abundant and non-toxic metals, are also being investigated to improve the efficiency and sustainability of the synthetic routes.

For example, the development of one-pot multicomponent reactions for the synthesis of complex molecules from this compound not only increases efficiency but also reduces the number of purification steps and the amount of waste generated. researchgate.net Furthermore, designing synthetic pathways that maximize atom economy is a key aspect of green chemistry.

Table 2: Green Chemistry Approaches in the Context of this compound

Green Chemistry Principle Application Reference
Use of Safer Solvents Exploring ionic liquids and supercritical CO2 digitallibrary.co.in
Catalysis Employing efficient and non-toxic catalysts

Challenges and Opportunities in this compound Research

Despite its potential, research involving this compound faces several challenges. One of the main hurdles is the potential for off-target effects and toxicity, as seen with related compounds like PCA. wikipedia.org Careful structural modifications and thorough toxicological studies are necessary to mitigate these risks.

Another challenge lies in developing highly selective and efficient synthetic methods. While progress has been made, there is still a need for more robust and scalable routes to produce this compound and its derivatives with high purity.

However, these challenges also present significant opportunities. The need for safer and more effective therapeutic agents drives the exploration of new derivatives of this compound with improved pharmacological profiles. The development of novel synthetic methodologies not only benefits research in this specific area but also contributes to the broader field of organic chemistry. As our understanding of the structure-activity relationships and biological targets of this scaffold grows, so too will the opportunities for its application in medicine and materials science.

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)propan-1-amine, and how can reaction conditions be optimized for high yield?

The compound can be synthesized via:

  • Reduction of 3-(4-Chlorophenyl)propan-1-ol using catalytic hydrogenation or LiAlH₄ .
  • Chlorination of phenylpropan-1-amine derivatives via Friedel-Crafts alkylation or electrophilic substitution . Optimization involves adjusting solvents (e.g., dichloromethane for solubility), temperature (25–80°C), and catalysts (e.g., Pd/C for hydrogenation). Purity is enhanced via column chromatography or recrystallization .

Q. How does the para-chlorophenyl substituent influence the compound's electronic properties and reactivity in nucleophilic reactions?

The electron-withdrawing chlorine atom induces a -I effect , deactivating the aromatic ring and directing electrophilic attacks to meta positions. This increases stability in oxidation reactions and reduces susceptibility to electrophilic substitution. The substituent also enhances dipole interactions in biological systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (δ ~1.6 ppm for NH₂, δ 7.2–7.4 ppm for aromatic protons) and 13^{13}C NMR confirm backbone structure .
  • IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1090 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 169.65 .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural refinement of this compound?

Use SHELXL for small-molecule refinement, particularly for handling high-resolution or twinned data. Key steps:

  • Validate hydrogen bonding networks via Fourier difference maps.
  • Apply restraints to disordered regions (e.g., amine group rotamers).
  • Cross-validate with DFT-optimized molecular geometries .

Q. How can computational modeling predict the biological target interactions of this compound, and what experimental validations are necessary?

  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding affinities to neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • MD Simulations : Assess binding stability over 100+ ns trajectories.
  • Experimental Validation : Perform radioligand displacement assays (e.g., using 3^3H-labeled ligands) and in vitro functional assays (cAMP or calcium flux) .

Q. What strategies mitigate enantiomeric impurities in the synthesis of chiral derivatives of this compound?

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation .
  • HPLC : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiopurity analysis .

Q. How do structural modifications (e.g., fluorination or cyclopropanation) alter the compound's pharmacokinetic profile?

  • Fluorination : Increases metabolic stability (C-F bond resistance to CYP450 enzymes) and enhances blood-brain barrier permeability .
  • Cyclopropanation : Reduces conformational flexibility, improving target selectivity but potentially lowering solubility . Validate via ADME assays : Microsomal stability, Caco-2 permeability, and logP measurements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, EC₅₀ values may vary in HEK293 vs. CHO cells due to receptor expression levels .
  • Meta-Analysis : Use tools like RevMan to aggregate data, applying statistical weights for sample size and methodological rigor .

Q. Why do crystallographic studies of this compound show variability in hydrogen bonding patterns?

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) induce distinct packing arrangements.
  • Protonation States : Amine group protonation (NH₂ vs. NH₃⁺) alters hydrogen bond donor capacity. Validate via pH-dependent XRD .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Propan-1-ol Reduction78–85≥98H₂ (1 atm), Pd/C, EtOH, 50°C
Friedel-Crafts65–7290–95AlCl₃, DCM, 25°C

Q. Table 2. Biological Activity Data

Assay TypeTarget ReceptorIC₅₀ (nM)Cell LineReference
Radioligand Binding5-HT₂A120 ± 15HEK293
Calcium FluxD₂280 ± 30CHO

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)propan-1-amine
Reactant of Route 2
3-(4-Chlorophenyl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.